molecular formula C11H12N2O2 B1307013 (5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid CAS No. 883549-88-0

(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid

Cat. No.: B1307013
CAS No.: 883549-88-0
M. Wt: 204.22 g/mol
InChI Key: IHVAWDKGYTYBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid is a benzimidazole derivative characterized by a bicyclic aromatic system (benzene fused to an imidazole ring) with methyl substituents at positions 5 and 7 and an acetic acid group at position 2. The benzimidazole core is widely recognized in medicinal chemistry for its bioisosteric properties, enabling interactions with biological targets such as enzymes and receptors . The acetic acid moiety enhances polarity and hydrogen-bonding capacity, which may influence solubility and binding affinity in biochemical systems.

Properties

IUPAC Name

2-(4,6-dimethyl-1H-benzimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6-3-7(2)11-8(4-6)12-9(13-11)5-10(14)15/h3-4H,5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVAWDKGYTYBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4,6-Dimethyl-o-phenylenediamine with Glyoxylic Acid or Derivatives

A common route involves the condensation of 4,6-dimethyl-o-phenylenediamine with glyoxylic acid or its esters under acidic conditions to form the benzimidazole ring bearing methyl groups at positions 5 and 7 (corresponding to the 4 and 6 positions on the starting diamine). The acetic acid side chain is introduced via the glyoxylic acid moiety.

  • Reaction conditions: Typically, reflux in acetic acid or other polar protic solvents with catalytic acid (e.g., HCl or acetic acid itself) for several hours.
  • Workup: Removal of solvent under reduced pressure, followed by purification via recrystallization or column chromatography.
  • Yields: Moderate to good yields (40-70%) depending on reaction time and purity of starting materials.

Use of Benzoxazine-2,4-dione Derivatives

Research has shown that benzimidazole derivatives can be synthesized by reacting substituted o-phenylenediamines with benzoxazine-2,4-diones in refluxing acetic acid. For example, 4,5-dimethyl-1,2-phenylenediamine reacts with benzoxazine-2,4-dione derivatives to yield 5,6-dimethyl benzimidazole analogs, which are structurally close to the target compound.

  • Procedure: Reflux equimolar amounts of substituted phenylenediamine and benzoxazine-2,4-dione in glacial acetic acid for 3 hours.
  • Purification: Evaporation of acetic acid under reduced pressure, co-evaporation with toluene, extraction with ethyl acetate, washing with sodium bicarbonate, drying, and column chromatography.
  • Yield: Approximately 40-50% isolated yield.
  • Notes: This method allows for the introduction of various substituents and is useful for synthesizing complex benzimidazole derivatives with biological activity.

Cyclization via Carbonyldiimidazole-Mediated Coupling

Another advanced method involves the use of carbonyldiimidazole (CDI) as a coupling agent to facilitate the formation of benzimidazole rings from amino acid derivatives and substituted anilines or diamines.

  • Process: Reaction of substituted amino acid esters with o-phenylenediamines in the presence of CDI in aprotic solvents like tetrahydrofuran (THF) at mild temperatures (10-50°C).
  • Advantages: High selectivity and purity, suitable for scale-up.
  • Limitations: Requires careful control of reaction conditions and purification steps.

Methylation Strategies

If the benzimidazole core is prepared without methyl groups, selective methylation at the 5 and 7 positions can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. However, this approach is less common due to regioselectivity challenges.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Purification Method Notes
Condensation with glyoxylic acid 4,6-Dimethyl-o-phenylenediamine + glyoxylic acid Reflux in acetic acid, acidic catalyst, 3-6 h 40-70 Recrystallization/Chromatography Simple, classical method
Benzoxazine-2,4-dione route 4,5-Dimethyl-1,2-phenylenediamine + benzoxazine-2,4-dione Reflux in glacial acetic acid, 3 h 40-50 Column chromatography Allows complex derivatives, moderate yield
CDI-mediated coupling Amino acid esters + substituted diamines THF, 10-50°C, 16 h 50-80 Chromatography High purity, scalable, requires CDI
Post-synthesis methylation Benzimidazole core Methyl iodide, base, room temp Variable Chromatography Regioselectivity issues, less common

Research Findings and Notes

  • The condensation of substituted o-phenylenediamines with benzoxazine-2,4-diones in acetic acid is a well-documented method for synthesizing methyl-substituted benzimidazoles, with yields around 40-50% and good control over substitution patterns.
  • Carbonyldiimidazole-mediated coupling offers a modern, efficient route to benzimidazole derivatives with high purity and is amenable to scale-up, though it requires careful solvent and temperature control.
  • The choice of solvent and base is critical; polar aprotic solvents like THF and bases such as potassium carbonate or sodium bicarbonate are commonly used to optimize yields and purity.
  • Purification often involves column chromatography using hexane/ethyl acetate mixtures or recrystallization from suitable solvents to isolate the target compound in high purity.
  • The methyl groups at positions 5 and 7 are best introduced via starting materials rather than post-synthesis methylation to avoid regioselectivity problems.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine for electrophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzimidazole compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole, including (5,7-Dimethyl-1H-benzimidazol-2-yl)-acetic acid, exhibit significant antimicrobial properties. A study synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides and evaluated their antimicrobial activity against various microorganisms. The results indicated that certain compounds exhibited minimal inhibitory concentration (MIC) values ranging from 250 to 750 mg/mL, showcasing promising antibacterial and antifungal activities .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (mg/mL)Activity Type
3e250Antibacterial
3f500Antifungal
3g750Antibacterial

Antioxidant Properties

The antioxidant potential of (5,7-Dimethyl-1H-benzimidazol-2-yl)-acetic acid has also been investigated. In vitro studies have shown that certain derivatives possess radical scavenging activity with IC50 values indicating effective inhibition of free radicals. For instance, compounds derived from this structure demonstrated IC50 values ranging from 49.00 to 57.18 mg/mL for radical scavenging activity .

Table 2: Antioxidant Activity of Selected Compounds

CompoundIC50 (mg/mL)Activity Type
3g49.00Radical Scavenging
3h55.00Ferrous Ion Chelating

Anti-inflammatory Effects

Benzimidazole derivatives have shown significant anti-inflammatory effects in various models. For example, a study reported that specific derivatives exhibited notable reductions in edema compared to standard anti-inflammatory drugs like diclofenac and rofecoxib . The compounds were found to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Table 3: Anti-inflammatory Activity Comparison

Compound% Inhibition (COX-2)Standard Comparison
13678.68Diclofenac
13776.93Rofecoxib

Cysticidal Activity

Research has also explored the cysticidal properties of benzimidazole derivatives, including (5,7-Dimethyl-1H-benzimidazol-2-yl)-acetic acid. In vivo studies using murine models infected with T. crassiceps showed that certain derivatives significantly reduced the number of cysts compared to controls . This highlights the potential for these compounds in treating parasitic infections.

Table 4: Cysticidal Efficacy in Murine Models

CompoundDose (mg/kg)Cysts Recovered (%)
Compound A7030
ABZ5010

Cosmetic Applications

Beyond pharmacological uses, (5,7-Dimethyl-1H-benzimidazol-2-yl)-acetic acid is being explored for its potential in cosmetic formulations due to its antioxidant properties and skin compatibility . The compound may contribute to formulations aimed at enhancing skin health by reducing oxidative stress.

Mechanism of Action

The mechanism of action of (5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs

The following table summarizes key structural and functional differences between (5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid and related compounds:

Compound Name Substituents/Modifications Key Features Potential Applications References
This compound 5,7-dimethyl; 2-acetic acid Polar, hydrogen-bonding capacity, moderate solubility Enzyme inhibition, antimicrobial agents N/A
((5,6-Dimethyl-1H-benzimidazol-2-yl)thio)acetic acid hydrazide 5,6-dimethyl; 2-thioacetic acid hydrazide Thio group enhances redox activity; hydrazide allows metal chelation Antimicrobial, chelating agents
Ethyl 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)butanoate 1-methyl; 5-amino; 2-butanoate ester Ester group increases lipophilicity; prodrug potential Prodrug for hydrolytic activation
1,2-Bis-(5,7-dimethyl-1H-benzoimidazol-2-yl)-ethanesulfonic acid Dimeric sulfonic acid linker High water solubility due to sulfonic acid; bidentate ligand capability Catalysis, macromolecular interactions
2.2 Physicochemical Properties
  • Solubility: The acetic acid group in the target compound confers higher aqueous solubility compared to ester derivatives (e.g., ethyl butanoate in ), though less than sulfonic acid analogs (e.g., the dimeric compound in ).
  • Acidity : The pKa of the acetic acid group (~2.5) is higher than sulfonic acids (pKa ~1) but lower than thioacetic acid derivatives (pKa ~3.5), affecting ionization and binding under physiological conditions.

Biological Activity

(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid is a benzimidazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The unique structure of benzimidazole compounds allows them to interact with various biological targets, making them significant in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzimidazole core with methyl substitutions at the 5 and 7 positions and an acetic acid functional group, which may enhance its solubility and biological activity. The general structure can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to various therapeutic effects. Notably, benzimidazole derivatives often act by inhibiting DNA synthesis and interfering with microtubule formation, crucial for cell division.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
This compoundStaphylococcus aureus1532
Escherichia coli1264

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown cytotoxic effects against several cancer cell lines, including HepG2 liver cancer cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Case Study: HepG2 Cell Line
In vitro studies demonstrated that increasing concentrations of the compound resulted in decreased cell viability in HepG2 cells. The IC50 value was determined to be approximately 50 µM, indicating a potent anticancer effect compared to standard chemotherapeutics .

Table 2: Cytotoxicity Against HepG2 Cells

Concentration (µM)Cell Viability (%)
0100
1085
2570
5040
10020

Research Findings

Recent studies have explored the synthesis and biological evaluation of various benzimidazole derivatives, highlighting their promising roles as therapeutic agents. For example, modifications on the benzimidazole core have led to enhanced activity against specific cancer types and improved selectivity towards bacterial pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted o-phenylenediamines. For example, benzimidazole derivatives are often prepared by reacting o-phenylenediamine precursors with carbonyl-containing reagents (e.g., acetic acid derivatives) under acidic or catalytic conditions. Evidence from benzimidazole synthesis suggests that solvent choice (e.g., methanol or water), temperature (room temperature to reflux), and catalysts (e.g., acetic acid) critically affect cyclization efficiency and product purity . Optimization of stoichiometry and purification via recrystallization or column chromatography is recommended to minimize byproducts.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions (e.g., methyl groups at positions 5 and 7) and the acetic acid side chain .
  • X-ray crystallography for definitive spatial arrangement, as demonstrated for structurally similar benzimidazole derivatives .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹) .

Q. What pharmacological mechanisms are associated with benzimidazole-acetic acid derivatives?

  • Methodological Answer : Benzimidazole derivatives often target enzymatic pathways or receptor binding sites. For instance, structurally related compounds exhibit activity as AMPA receptor antagonists or modulate ion channels . Mechanistic studies should include:

  • In vitro binding assays (e.g., radioligand displacement) to quantify affinity.
  • Molecular docking to predict interactions with target proteins, as shown for benzimidazole-thiazole-triazole hybrids .
  • Functional assays (e.g., patch-clamp electrophysiology) to assess effects on cellular activity.

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for benzimidazole-acetic acid derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. Strategies include:

  • Standardized purity validation (HPLC ≥95%) and stereochemical characterization (chiral chromatography if applicable).
  • Dose-response curve replication across multiple cell lines or animal models to confirm specificity.
  • Meta-analysis of published data to identify confounding variables (e.g., solvent effects in in vivo studies) .

Q. What strategies optimize the regioselectivity of benzimidazole ring substitutions during synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Approaches include:

  • Directing groups : Use of electron-withdrawing/donating substituents to guide electrophilic substitution.
  • Microwave-assisted synthesis to enhance reaction control and reduce side products .
  • Computational modeling (DFT calculations) to predict reactive sites and transition states .

Q. How does the acetic acid side chain influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration. Studies should involve:

  • LogP measurements to assess hydrophilicity.
  • Metabolic stability assays (e.g., liver microsomes) to evaluate esterification or glucuronidation.
  • Pro-drug strategies (e.g., methyl ester derivatives) to improve bioavailability, as seen in related pharmacophores .

Q. What experimental approaches can elucidate the role of this compound in metabolic pathways?

  • Methodological Answer :

  • Isotopic labeling (¹³C/²H) to track incorporation into metabolic intermediates via LC-MS .
  • Metabolic flux analysis (MFA) using genome-scale models to quantify pathway utilization under varying conditions .
  • Knockout/overexpression strains (e.g., in Acetobacter spp.) to study effects on acid tolerance or redox balance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.